![molecular formula C10H8F4N2O B13029362 3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13029362.png)
3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile is a chemical compound with the molecular formula C10H8F4N2O. It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a nitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Amino[3-fluoro-4-(trifluoromethoxy)phenyl]acetonitrile
- (s)-3-Amino-3-(3-fluoro-4-(trifluoromethoxy)phenyl)propanenitrile
Uniqueness
3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a nitrile group, along with the fluoro-substituted phenyl ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H8F4N2O |
|---|---|
Molecular Weight |
248.18 g/mol |
IUPAC Name |
3-amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2O/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5,8H,3,16H2 |
InChI Key |
HVMXEECLIKVRKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate](/img/structure/B13029280.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13029281.png)

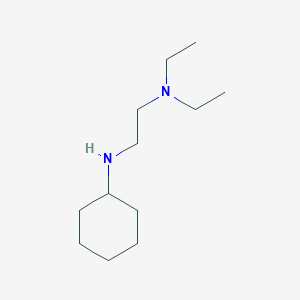

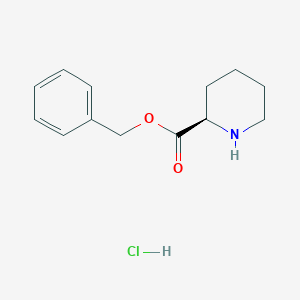
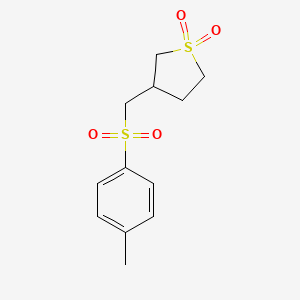

![2-(Tert-butyl)-4-fluorobenzo[d]thiazole](/img/structure/B13029328.png)
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole](/img/structure/B13029329.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13029331.png)
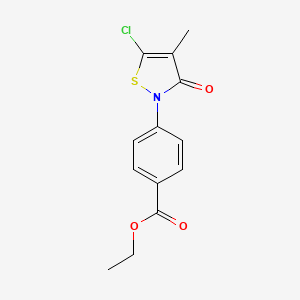
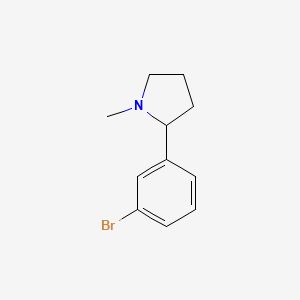
![(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine](/img/structure/B13029357.png)
